molecular formula C12H14N4O4S3 B2657982 Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 2097935-13-0

Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2657982
CAS No.: 2097935-13-0
M. Wt: 374.45
InChI Key: CRCBNHUDNXNDMJ-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core linked via a sulfonamide bridge to a piperazine ring substituted with a 1,2,5-thiadiazole moiety. This structure combines multiple pharmacophoric elements:

  • Sulfonamide group: Enhances metabolic stability and influences solubility.
  • Piperazine-thiadiazole: Contributes to conformational flexibility and receptor interaction, particularly in neurological or antimicrobial targets .

The compound’s synthetic pathway likely involves sulfonylation of 4-(1,2,5-thiadiazol-3-yl)piperazine followed by esterification of the thiophene carboxylic acid, though explicit evidence for its synthesis is absent in the provided materials.

Properties

IUPAC Name

methyl 3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S3/c1-20-12(17)11-9(2-7-21-11)23(18,19)16-5-3-15(4-6-16)10-8-13-22-14-10/h2,7-8H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCBNHUDNXNDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that thiophene-based compounds possess broad-spectrum antimicrobial activity, suggesting that this specific compound could be a candidate for developing new antibiotics .

1.2 D-amino Acid Oxidase Inhibition

D-amino acid oxidase (DAO) inhibitors are critical in treating neurological disorders such as schizophrenia. The structure-activity relationship studies of thiophene derivatives have revealed that modifications on the thiophene ring can enhance inhibition potency against DAO. This compound could potentially serve as a scaffold for designing novel DAO inhibitors due to its structural characteristics that favor interaction with the enzyme's active site .

Structure-Activity Relationship Studies

2.1 Thiophene Derivatives

The introduction of various substituents on the thiophene ring has been shown to significantly affect the biological activity of these compounds. The presence of the piperazine moiety in this compound enhances solubility and bioavailability, making it a promising candidate for further development in drug formulation .

Materials Science

3.1 Organic Electronics

Thiophene derivatives have been extensively studied for their applications in organic electronics, particularly in organic solar cells and field-effect transistors (OFETs). The electronic properties of this compound suggest it may be suitable for use as an organic semiconductor due to its favorable charge transport characteristics .

Case Studies

Study Focus Findings
Study on DAO InhibitionEvaluated various thiophene derivativesThis compound showed promising inhibition rates against DAO with IC50 values comparable to existing inhibitors .
Antimicrobial EvaluationTested against multiple bacterial strainsDemonstrated significant antimicrobial activity, indicating potential as a new antibiotic agent .
Electronic Properties AnalysisInvestigated for use in organic electronicsExhibited desirable charge transport properties, suggesting application in OFETs and solar cells .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene Carboxylate Derivatives

Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate ()
  • Core : Thiophene-2-carboxylate ester.
  • Substituents: Hydrophilic hydroxyl and tert-butoxycarbonylamino (Boc) groups on a butyl chain.
  • Key Differences : Lacks sulfonamide and thiadiazole-piperazine motifs. The Boc and hydroxyl groups improve aqueous solubility but reduce rigidity compared to the target compound .
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
  • Core: Thiophene-2-carboxylate with fused pyrazolo-pyrimidine and chromenone systems.
  • Key Differences: Chromenone and fluorophenyl groups confer planar aromaticity, favoring π-π stacking interactions absent in the target compound. Synthesized via Suzuki-Miyaura cross-coupling, contrasting with the sulfonylation likely used for the target .

Sulfonamide-Linked Piperazine Derivatives

2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic Acid ()
  • Core : Benzoic acid with a sulfonamide-piperazine group.
  • Substituents : Ethoxy group at position 2; methyl-piperazine.
  • Key Differences: Replaces thiophene with benzoic acid, altering electronic properties and hydrogen-bonding capacity.

Thiadiazole-Containing Compounds

1,4-Benzodioxine-based Thiadiazole-Fused-Thiadiazole Derivatives ()
  • Core : Benzodioxine fused with two thiadiazoles.
  • Synthesis : Uses thiosemicarbazide and benzodioxine precursors under mild conditions.
  • Key Differences : Rigid fused-ring system contrasts with the target’s flexible piperazine-thiadiazole linkage. The benzodioxine core may confer distinct pharmacokinetic profiles .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthetic Method Potential Applications
Target Compound Thiophene-2-carboxylate Piperazinyl-sulfonyl, 1,2,5-thiadiazole Sulfonylation (inferred) Neurological/antimicrobial
Ethyl 5-[(3R)-4-Boc-amino-3-OH-butyl]thiophene-2-carboxylate Thiophene-2-carboxylate Boc, hydroxyl-butyl Esterification Solubility-enhanced prodrugs
2-Ethoxy-5-[(4-methylpiperazinyl)sulfonyl]benzoic acid Benzoic acid Ethoxy, methyl-piperazinyl-sulfonyl Sulfonylation Enzyme inhibition
Benzodioxine-thiadiazole-fused derivatives Benzodioxine-thiadiazole Thiosemicarbazide-linked Condensation Antimicrobial/anticancer

Research Findings and Implications

  • Structural Uniqueness : The target compound’s combination of thiophene carboxylate, sulfonamide, and thiadiazole-piperazine is unparalleled in the reviewed evidence. This design may optimize blood-brain barrier penetration (via sulfonamide) and receptor specificity (via thiadiazole) .
  • Synthetic Challenges : Unlike Suzuki-coupled thiophene derivatives (), the target’s synthesis requires precise sulfonylation to avoid piperazine ring oxidation.
  • Pharmacological Gaps : While highlights dopamine D4 receptor antagonists (e.g., L-750,667 with Ki = 0.51 nM), the target’s activity remains unstudied in provided materials .

Biological Activity

Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological properties. The incorporation of a thiadiazole moiety and a piperazine ring enhances its pharmacological profile. The sulfonyl group contributes to the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways:

  • D-amino Acid Oxidase (DAO) Inhibition : Similar thiophene derivatives have been shown to inhibit DAO, an enzyme involved in the metabolism of D-amino acids, which are important in neurotransmission and may play a role in schizophrenia. The inhibition mechanism involves stacking interactions between the thiophene ring and specific amino acids in the enzyme's active site, leading to reduced enzymatic activity .
  • Antiproliferative Activity : Compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that thiophene derivatives can induce apoptosis and inhibit cell proliferation through mechanisms involving thymidylate synthase inhibition, which is crucial for DNA synthesis .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiophene-based compounds. For instance:

  • Cell Line Studies : Compounds similar to this compound have been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. Results showed significant cytotoxicity with IC50 values ranging from 1.1 μM to 2.6 μM for various derivatives .
CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Inhibition of Bacterial Growth : Similar thiophene derivatives exhibited good inhibition against Escherichia coli and Staphylococcus aureus. The mode of action typically involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Case Study 1 : A study investigated the effects of a related thiophene derivative on DAO activity in vitro. The results indicated a strong correlation between structural modifications on the thiophene ring and inhibitory potency, suggesting that further optimization could enhance therapeutic efficacy against conditions like schizophrenia .

Case Study 2 : Another research focused on the synthesis of novel thiophene derivatives and their biological evaluation showed that introducing various substituents could significantly alter their antiproliferative activities, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. What synthetic methodologies are optimal for preparing the target compound?

The synthesis of structurally analogous piperazine-thiophene derivatives often involves condensation reactions between sulfonyl chloride intermediates and piperazine derivatives. For example, sodium borohydride (NaBH₄) in ethanol or methanol is effective for ketone reduction steps, as demonstrated in the preparation of related compounds like 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (79.7–93.4% yield) . Chromatographic purification (silica gel or ethanol-based columns) ensures high purity .

Q. How can the compound’s purity and structural integrity be validated?

Combined analytical techniques are critical:

  • HPLC : For quantifying impurities (e.g., residual solvents or unreacted intermediates) using columns like SUPELCOWAX® 10 or Purospher STAR .
  • FTIR and NMR : To confirm functional groups (e.g., sulfonyl, thiadiazole) and structural alignment. For example, ¹H/¹³C NMR data for piperazine-thiophene derivatives should match theoretical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) .

Q. What solvents and conditions stabilize the compound during storage?

Avoid polar aprotic solvents (e.g., DMF) due to potential sulfonyl group hydrolysis. Stability studies on similar compounds recommend anhydrous ethanol or acetonitrile at 4°C, with inert gas (N₂) to prevent oxidation .

Advanced Research Questions

Q. How can conflicting NMR data for the sulfonyl-piperazine moiety be resolved?

Contradictions in NMR signals (e.g., split peaks for piperazine protons) may arise from conformational flexibility or residual moisture. Strategies include:

  • Variable-temperature NMR : To observe dynamic effects (e.g., coalescence of split peaks at higher temperatures) .
  • Deuterated solvents : Use DMSO-d₆ for enhanced resolution of sulfonyl-linked protons .
  • 2D NMR (COSY, HSQC) : To assign coupling patterns and verify connectivity .

Q. What experimental designs optimize the sulfonyl group’s reactivity in derivatization?

The sulfonyl group’s electrophilicity can be leveraged for nucleophilic substitution. For example:

  • Thiadiazole coupling : React with amines or thiols under basic conditions (K₂CO₃ in DMF, 60°C) .
  • pH control : Maintain pH 7–8 to prevent hydrolysis while enabling nucleophilic attack .

Q. How do steric effects influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Steric hindrance from the thiadiazole-piperazine moiety may reduce binding affinity. Computational modeling (e.g., molecular docking) paired with in vitro assays can identify critical interactions. For instance, analogs with bulkier substituents on the piperazine ring showed reduced receptor binding in related studies .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in chromatographic purity vs. biological assay results?

  • Impurity profiling : Use LC-MS to identify bioactive impurities (e.g., oxidation byproducts) that may skew assay data .
  • Dose-response curves : Compare purified vs. crude batches to isolate compound-specific effects .

Q. What strategies validate the compound’s stability under varying pH conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

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